molecular formula C20H15N3O7S B4987096 3-{[(3-{[(2-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid

3-{[(3-{[(2-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid

Cat. No. B4987096
M. Wt: 441.4 g/mol
InChI Key: JHCCOKLWHJPOOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(3-{[(2-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid, commonly known as NBD-Cl, is a fluorescent reagent used in the field of biochemistry and molecular biology. It is a highly sensitive and specific probe, which is widely used for the detection and quantification of proteins, peptides, and amino acids.

Mechanism of Action

NBD-Cl is a fluorescent reagent that reacts with primary amino groups of proteins, peptides, and amino acids. The reaction results in the formation of a highly fluorescent adduct, which can be detected using fluorescence spectroscopy. The fluorescence emission of NBD-Cl is highly dependent on the microenvironment of the labeled molecule, making it a valuable tool for studying protein conformational changes.
Biochemical and Physiological Effects:
NBD-Cl is a non-toxic reagent that does not affect the biochemical and physiological properties of the labeled molecule. It has been shown to be a valuable tool for the study of protein structure and function, as well as for the detection of enzyme activities and protein-protein interactions.

Advantages and Limitations for Lab Experiments

The advantages of using NBD-Cl include its high sensitivity and specificity, its non-toxic nature, and its ability to detect protein conformational changes. However, there are also some limitations to its use. NBD-Cl is not suitable for the labeling of proteins that do not have primary amino groups, and it may interfere with the biochemical and physiological properties of some proteins.

Future Directions

There are several future directions for the use of NBD-Cl in scientific research. One potential application is in the study of protein-ligand interactions. NBD-Cl could be used to label ligands, allowing for the detection of their binding to proteins. Another potential application is in the study of protein-protein interactions in living cells. NBD-Cl could be used in conjunction with live-cell imaging techniques to study protein-protein interactions in real-time. Finally, NBD-Cl could be used in the development of new diagnostic tools for the detection of diseases such as cancer and Alzheimer's disease.
Conclusion:
In conclusion, NBD-Cl is a valuable tool in the field of biochemistry and molecular biology. Its high sensitivity and specificity make it a valuable tool for the detection and quantification of proteins, peptides, and amino acids. Its non-toxic nature and ability to detect protein conformational changes make it a valuable tool for the study of protein structure and function. With further research, NBD-Cl has the potential to be used in a wide range of scientific applications, including the development of new diagnostic tools for the detection of diseases.

Synthesis Methods

The synthesis of NBD-Cl involves the reaction of 4-chloro-3-nitrobenzoic acid with N,N-dimethyl-2-aminomethylphenol in the presence of sulfuric acid. The resulting product is then treated with sulfanilic acid and sodium nitrite to obtain the final product, NBD-Cl.

Scientific Research Applications

NBD-Cl is widely used in the field of biochemistry and molecular biology. It is used for the labeling and detection of proteins, peptides, and amino acids. It is also used for the detection of enzyme activities, protein-protein interactions, and protein-ligand interactions. NBD-Cl is highly sensitive and specific, making it a valuable tool in the study of protein structure and function.

properties

IUPAC Name

3-[[3-[(2-nitrophenyl)carbamoyl]phenyl]sulfonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O7S/c24-19(21-17-9-1-2-10-18(17)23(27)28)13-5-4-8-16(12-13)31(29,30)22-15-7-3-6-14(11-15)20(25)26/h1-12,22H,(H,21,24)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHCCOKLWHJPOOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(2-Nitro-phenylcarbamoyl)-benzenesulfonylamino]-benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.